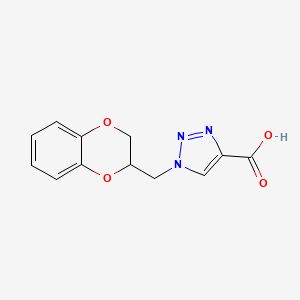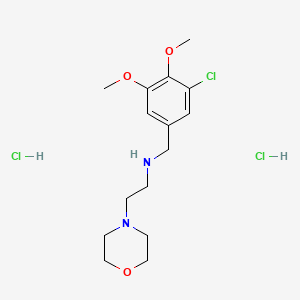![molecular formula C15H10FNO3 B5296277 1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, commonly known as FMF-04-159-1, is a heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. This compound is a type of pyridine derivative that has been synthesized using various methods, and its unique chemical structure makes it a promising candidate for further investigation.
作用机制
The mechanism of action of FMF-04-159-1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, FMF-04-159-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, FMF-04-159-1 can alter the expression of genes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
FMF-04-159-1 has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, FMF-04-159-1 has been shown to have anti-inflammatory effects. It has also been found to have neuroprotective properties, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of FMF-04-159-1 for lab experiments is its potency. FMF-04-159-1 has been found to be highly effective in inhibiting cancer cell growth and inducing apoptosis. Additionally, FMF-04-159-1 has been shown to have low toxicity in animal models, which makes it a promising candidate for further investigation.
One limitation of FMF-04-159-1 is its solubility. FMF-04-159-1 is not very soluble in water, which can make it difficult to work with in some lab experiments. Additionally, FMF-04-159-1 can be difficult to synthesize using certain methods, which can limit its availability for research purposes.
未来方向
There are several future directions for research involving FMF-04-159-1. One area of research is in the development of new cancer treatments. FMF-04-159-1 has shown promising results in inhibiting cancer cell growth and inducing apoptosis, and further investigation could lead to the development of new cancer therapies.
Another area of research is in the treatment of neurodegenerative diseases. FMF-04-159-1 has been shown to have neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease. Further research could lead to the development of new treatments for these debilitating diseases.
Finally, there is potential for FMF-04-159-1 to be used in the development of new anti-inflammatory drugs. FMF-04-159-1 has been found to have anti-inflammatory properties, and further investigation could lead to the development of new drugs to treat inflammatory diseases.
Conclusion
FMF-04-159-1 is a promising compound with potential applications in scientific research. Its unique chemical structure and potent anti-cancer properties make it a promising candidate for further investigation. While there are limitations to its use in lab experiments, there are several future directions for research involving FMF-04-159-1 that could lead to the development of new cancer treatments, treatments for neurodegenerative diseases, and anti-inflammatory drugs.
合成方法
FMF-04-159-1 can be synthesized using several methods, including the reaction of 4-fluorobenzaldehyde with 6-methylfuro[3,4-c]pyridin-4(5H)-one in the presence of a base and a solvent. Another method involves the reaction of 4-fluorobenzaldehyde with 6-methylfuro[3,4-c]pyridin-4(1H)-one in the presence of a catalyst and a solvent. Both methods have been reported to yield FMF-04-159-1 in good yields.
科学研究应用
FMF-04-159-1 has shown potential for various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that FMF-04-159-1 has potent anti-cancer properties, and it has been found to induce apoptosis in cancer cells. Additionally, FMF-04-159-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
(1E)-1-[(4-fluorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-8-6-11-12(7-9-2-4-10(16)5-3-9)20-15(19)13(11)14(18)17-8/h2-7H,1H3,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJHHWRSPLCHOU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![ethyl 1-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B5296233.png)
![6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5296236.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)

![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)